molecular formula C23H23N3O3 B10894197 N'-[(E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]pyridine-4-carbohydrazide

N'-[(E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]pyridine-4-carbohydrazide

Cat. No.: B10894197
M. Wt: 389.4 g/mol
InChI Key: RWMBGOYWIJXSNC-AFUMVMLFSA-N
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Description

N’~4~-((E)-1-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ISONICOTINOHYDRAZIDE is a complex organic compound with a molecular formula of C24H25N3O4 This compound is characterized by its intricate structure, which includes a methoxyphenyl group, a dimethylphenoxy group, and an isonicotinohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-((E)-1-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ISONICOTINOHYDRAZIDE typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.

    Introduction of the Dimethylphenoxy Group: The intermediate is then reacted with 2,3-dimethylphenol in the presence of a suitable catalyst to introduce the dimethylphenoxy group.

    Condensation with Isonicotinohydrazide: Finally, the product is condensed with isonicotinohydrazide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch processing and continuous flow synthesis, depending on the specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions

N’~4~-((E)-1-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ISONICOTINOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and dimethylphenoxy groups, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’~4~-((E)-1-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ISONICOTINOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’~4~-((E)-1-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide
  • 2-(3,4-DIMETHYLPHENOXY)-N’-(2-METHYL-3-PHENYL-2-PROPENYLIDENE)ACETOHYDRAZIDE

Uniqueness

N’~4~-((E)-1-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ISONICOTINOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(E)-[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N3O3/c1-16-5-4-6-21(17(16)2)29-15-20-13-18(7-8-22(20)28-3)14-25-26-23(27)19-9-11-24-12-10-19/h4-14H,15H2,1-3H3,(H,26,27)/b25-14+

InChI Key

RWMBGOYWIJXSNC-AFUMVMLFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=NC=C3)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=NC=C3)OC)C

Origin of Product

United States

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